molecular formula C11H11IO3 B3142297 Methyl 4-(allyloxy)-3-iodobenzoate CAS No. 501892-97-3

Methyl 4-(allyloxy)-3-iodobenzoate

Cat. No. B3142297
Key on ui cas rn: 501892-97-3
M. Wt: 318.11 g/mol
InChI Key: OVVJNIBUPCXQPD-UHFFFAOYSA-N
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Patent
US06894042B2

Procedure details

Methyl 4-hydroxy-3-iodobenzoate (1.85 g, 6.65 mmol) is dissolved in anhydrous DMF (15 mL) in a dry flask under nitrogen, treated with NaH (60% dispersion in oil, 265 mg, 6.65 mmol) and stirred for 1 h at RT. Allyl bromide (633 μL, 7.32 mmol) is added and the mixture is stirred for 16 h. The mixture is concentrated and the residue is partitioned between EtOAc (25 mL) and H2O (25 mL). The organic layer is washed with a 50% saturated mixture of 1:1 NaC/NaHCO3 (2×10 mL), dried (MgSO4) and concentrated to a yellow oil which solidified to a white solid upon standing (2.12 g). The crude material is chromatographed over 100 g slurry-packed silica gel, eluting with 10% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 1.27 g (60%) of methyl 4-(allyloxy)-3-iodobenzoate as a colorless oil which solidified on standing. MS for C11H11IO3 (EI) m/z: 318 (M)+.
Quantity
1.85 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
265 mg
Type
reactant
Reaction Step Two
Quantity
633 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[I:12].[H-].[Na+].[CH2:15](Br)[CH:16]=[CH2:17]>CN(C=O)C>[CH2:17]([O:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[I:12])[CH:16]=[CH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
1.85 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)OC)C=C1)I
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
265 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
633 μL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between EtOAc (25 mL) and H2O (25 mL)
WASH
Type
WASH
Details
The organic layer is washed with a 50% saturated mixture of 1:1 NaC/NaHCO3 (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a yellow oil which
CUSTOM
Type
CUSTOM
Details
The crude material is chromatographed over 100 g slurry-packed silica gel
WASH
Type
WASH
Details
eluting with 10% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C=C)OC1=C(C=C(C(=O)OC)C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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